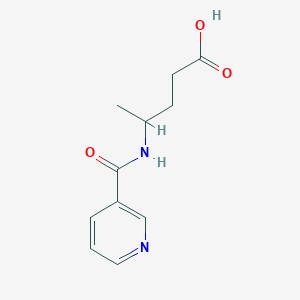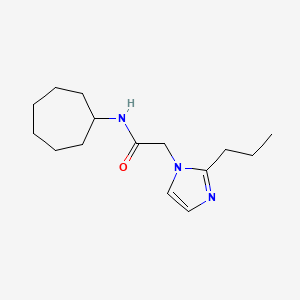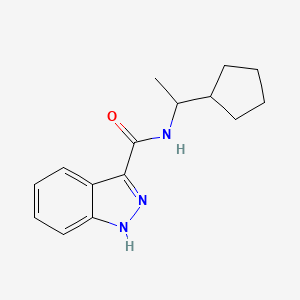![molecular formula C11H9F3O3 B7578272 2-[[2-(Trifluoromethyl)phenoxy]methyl]prop-2-enoic acid](/img/structure/B7578272.png)
2-[[2-(Trifluoromethyl)phenoxy]methyl]prop-2-enoic acid
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-[[2-(Trifluoromethyl)phenoxy]methyl]prop-2-enoic acid, also known as TFMPA, is a synthetic compound that has been extensively studied for its potential applications in scientific research. This compound belongs to the family of aryloxyacetic acids and has been shown to have various biological activities.
作用機序
2-[[2-(Trifluoromethyl)phenoxy]methyl]prop-2-enoic acid exerts its biological effects by binding to specific sites on ion channels and receptors. It has been shown to interact with the transmembrane domains of the GABA(A) receptor, which leads to a decrease in the activity of this receptor. This compound also binds to the extracellular domain of the P2X receptor, leading to inhibition of its function.
Biochemical and Physiological Effects:
This compound has been shown to have various biochemical and physiological effects. It has been shown to decrease the activity of the GABA(A) receptor, which can lead to an increase in neuronal excitability. This compound has also been shown to inhibit the function of the P2X receptor, which can lead to a decrease in pain perception and inflammation.
実験室実験の利点と制限
One of the main advantages of using 2-[[2-(Trifluoromethyl)phenoxy]methyl]prop-2-enoic acid in scientific research is its high potency and specificity for certain ion channels and receptors. This allows researchers to study the function of these targets with a high degree of precision. However, one limitation of using this compound is its potential for off-target effects, which can lead to unintended consequences in experimental systems.
将来の方向性
2-[[2-(Trifluoromethyl)phenoxy]methyl]prop-2-enoic acid has the potential to be used in a wide range of scientific research applications. Some possible future directions include:
1. Further studies to elucidate the molecular mechanisms of this compound's interactions with ion channels and receptors.
2. Development of novel this compound derivatives with improved potency and selectivity for specific targets.
3. Investigation of the potential therapeutic applications of this compound in various disease states, such as chronic pain and epilepsy.
4. Studies to assess the safety and toxicity of this compound in vivo, which would be necessary for its potential use as a therapeutic agent.
合成法
The synthesis of 2-[[2-(Trifluoromethyl)phenoxy]methyl]prop-2-enoic acid involves the reaction of 2-(trifluoromethyl)phenol with chloromethyl propenoate in the presence of a base. This reaction results in the formation of this compound, which can be further purified through recrystallization or chromatography.
科学的研究の応用
2-[[2-(Trifluoromethyl)phenoxy]methyl]prop-2-enoic acid has been widely used in scientific research as a tool to study the function of certain ion channels and receptors. It has been shown to be a potent inhibitor of the GABA(A) receptor, which is a major inhibitory neurotransmitter in the central nervous system. This compound has also been used to study the function of the P2X receptor, which is involved in various physiological processes such as pain perception and inflammation.
特性
IUPAC Name |
2-[[2-(trifluoromethyl)phenoxy]methyl]prop-2-enoic acid |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H9F3O3/c1-7(10(15)16)6-17-9-5-3-2-4-8(9)11(12,13)14/h2-5H,1,6H2,(H,15,16) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NMAGMSXRDXXMBA-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C=C(COC1=CC=CC=C1C(F)(F)F)C(=O)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H9F3O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
246.18 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![2-methyl-N-[(2-methylpyrazol-3-yl)methyl]oxan-4-amine](/img/structure/B7578197.png)
![4-[[2-(2-Chlorophenyl)sulfanylacetyl]amino]pentanoic acid](/img/structure/B7578201.png)

![4-[(5-Phenyl-1,2-oxazole-3-carbonyl)amino]pentanoic acid](/img/structure/B7578204.png)
![4-[[2-[(3-Chlorophenyl)methylsulfanyl]acetyl]amino]pentanoic acid](/img/structure/B7578205.png)
![2-[(3-Methyl-4-nitrophenoxy)methyl]prop-2-enoic acid](/img/structure/B7578213.png)
![2-[(2,3-Dichlorophenoxy)methyl]prop-2-enoic acid](/img/structure/B7578229.png)
![2-[(2-Fluoro-4-nitrophenoxy)methyl]prop-2-enoic acid](/img/structure/B7578242.png)
![2-[(3-Bromophenoxy)methyl]prop-2-enoic acid](/img/structure/B7578251.png)

![1-[(3-Fluorophenyl)methyl]-2-propan-2-ylimidazole](/img/structure/B7578280.png)

![5-Methyl-3-[(2-propylimidazol-1-yl)methyl]-1,2,4-oxadiazole](/img/structure/B7578285.png)